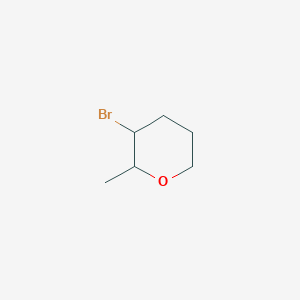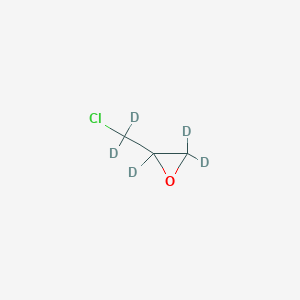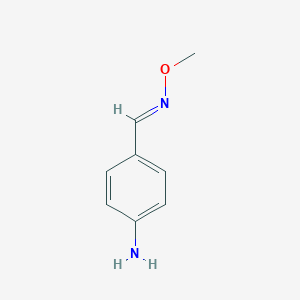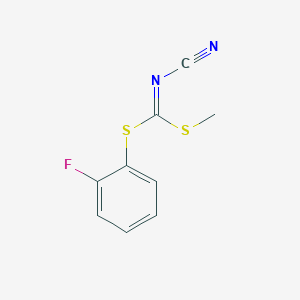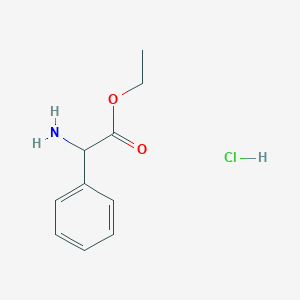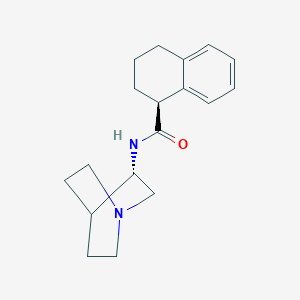
(S)-N-((S)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-((S)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide, commonly known as QNTC, is a novel compound with potential therapeutic applications. QNTC is a novel synthetic compound that has been developed to target multiple biological pathways and has been studied for its use as an inhibitor of several enzymes and receptors. QNTC has been studied for its potential as an anti-inflammatory and anti-cancer agent, and its ability to modulate the activity of various enzymes and receptors.
Applications De Recherche Scientifique
Neuro- and Immunomodulatory Effects
One of the notable applications of structurally related compounds includes their neuro- and immunomodulatory effects. These effects offer possibilities for intervention in diseases such as autoimmunity, neurodegeneration, and neoplastic processes. Quinoline-3-carboxamide derivatives, which show structural similarities to kynurenines, have demonstrated promising results in the treatment of autoimmune diseases and are considered primarily as anti-cancer drugs. These findings underline the potential of structurally related compounds for therapeutic applications in a wide range of diseases, including depression, neuropathic pain, and dyskinesia (Boros & Vécsei, 2020).
Antimicrobial Activity
Another significant application is in the development of antimicrobial agents. Quaternary ammonium compounds (QACs) based on 3-substituted quinuclidines have shown significant antimicrobial activity. These compounds exhibit low toxicity toward normal human cell lines, highlighting their potential for therapeutic application as antimicrobial agents (Odžak, 2020).
Corrosion Inhibition
Quinoline derivatives have also been identified as effective anticorrosive materials. These derivatives show good effectiveness against metallic corrosion due to their high electron density and ability to form stable chelating complexes with surface metallic atoms. This application is particularly relevant in industries where corrosion resistance is crucial (Verma, Quraishi, & Ebenso, 2020).
Optical and Electroluminescent Materials
Further research has explored the use of quinazoline and pyrimidine derivatives in the development of optoelectronic materials. These compounds have been incorporated into π-extended conjugated systems, showing significant potential for applications related to photo- and electroluminescence. This includes materials for organic light-emitting diodes (OLEDs) and highly efficient red phosphorescent OLEDs (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Propriétés
IUPAC Name |
(1S)-N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c21-18(19-17-12-20-10-8-14(17)9-11-20)16-7-3-5-13-4-1-2-6-15(13)16/h1-2,4,6,14,16-17H,3,5,7-12H2,(H,19,21)/t16-,17+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAZNWLKDYIEHQ-DLBZAZTESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C(=O)NC3CN4CCC3CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=CC=CC=C2C1)C(=O)N[C@@H]3CN4CCC3CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-((S)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

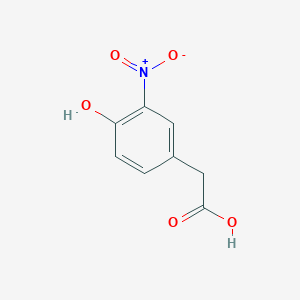
![(Z)-2-[(3E,7E)-4,8-dimethyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-3,7-dienyl]but-2-enedioic acid](/img/structure/B137607.png)
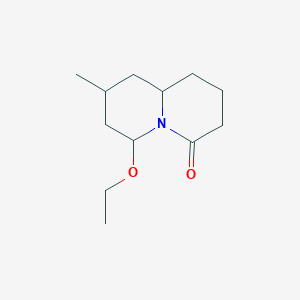
![4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B137614.png)
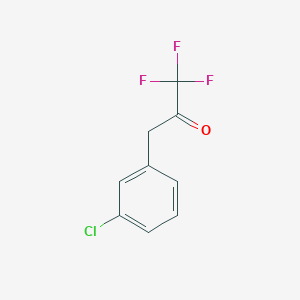
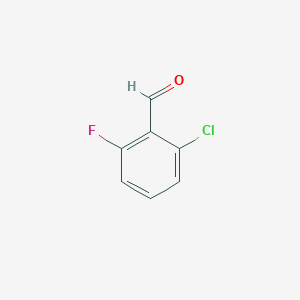
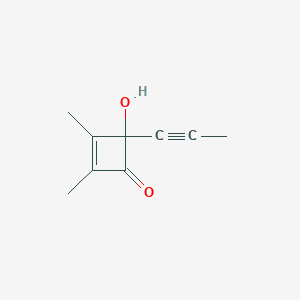
![4-chloro-7-methylbenzo[d]thiazol-2(3H)-one](/img/structure/B137620.png)
